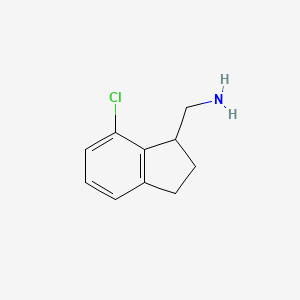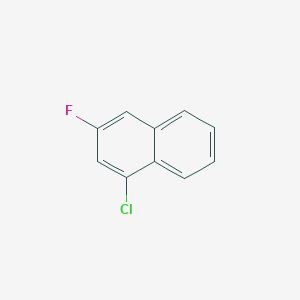![molecular formula C12H10N2 B11911934 5,6-Dihydrobenzo[h]quinazoline](/img/structure/B11911934.png)
5,6-Dihydrobenzo[h]quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dihydrobenzo[h]quinazoline is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by a fused benzene and quinazoline ring system, which imparts unique chemical and biological properties. Quinazolines are known for their wide range of pharmacological activities, making them significant in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydrobenzo[h]quinazoline typically involves the reaction of chalcone with guanidine. This reaction proceeds under mild conditions and yields various benzo[h]quinazoline analogs . The general reaction scheme can be represented as follows:
- Chalcone + Guanidine → this compound
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The key is to optimize reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: 5,6-Dihydrobenzo[h]quinazoline undergoes various chemical reactions, including:
- Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
- Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
- Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
- Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
- Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can yield dihydroquinazolines.
科学研究应用
5,6-Dihydrobenzo[h]quinazoline has a wide range of scientific research applications, including:
- Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
- Biology: Studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization .
- Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and antiviral activities .
- Industry: Used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5,6-Dihydrobenzo[h]quinazoline involves its interaction with specific molecular targets. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to the disruption of the mitotic spindle, ultimately triggering apoptosis in cancer cells . Additionally, in silico docking studies have revealed that this compound has a good affinity for estrogen receptors and tubulin proteins .
相似化合物的比较
- Quinazoline: The parent compound of 5,6-Dihydrobenzo[h]quinazoline, known for its diverse pharmacological activities.
- Benzoquinazoline: Another related compound with similar structural features and biological activities.
- Dihydroquinazoline: A reduced form of quinazoline with distinct chemical properties.
Uniqueness: this compound is unique due to its specific ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit tubulin polymerization and interact with estrogen receptors sets it apart from other quinazoline derivatives .
属性
分子式 |
C12H10N2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC 名称 |
5,6-dihydrobenzo[h]quinazoline |
InChI |
InChI=1S/C12H10N2/c1-2-4-11-9(3-1)5-6-10-7-13-8-14-12(10)11/h1-4,7-8H,5-6H2 |
InChI 键 |
LVGPUDKBSXRFFI-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CN=CN=C2C3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Ethyl-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11911858.png)

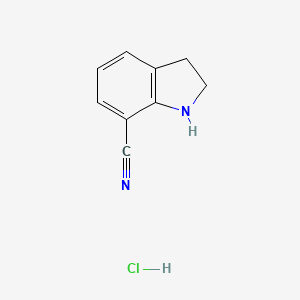
![(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine](/img/structure/B11911875.png)
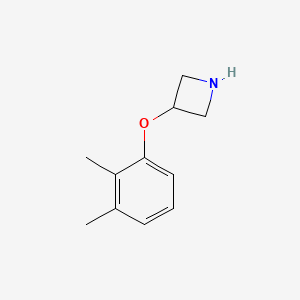
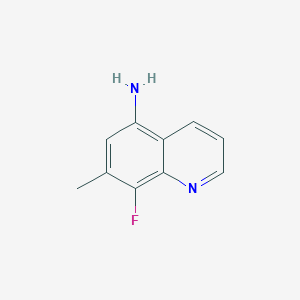
![6,7-Dihydro-5H-thiazolo[5,4-f]indole](/img/structure/B11911888.png)

